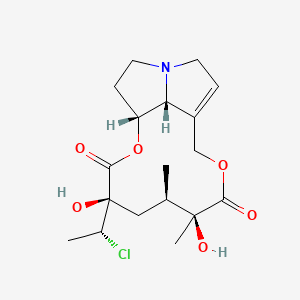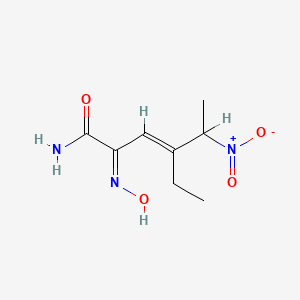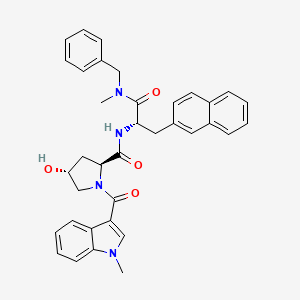
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Vue d'ensemble
Description
Novel neuroprotective agent, significantly reducing Aβ toxicity by delaying paralysis and improving cognitive performances in a transgenic mouse model of AD
JAY2-22-33 is a neuroprotective agent. It acts by significantly reducing Aβ toxicity by delaying paralysis and improving cognitive performances in a transgenic mouse model of AD.
Applications De Recherche Scientifique
Alzheimer’s Disease Research
“Jay2-22-33” has been used in research related to Alzheimer’s disease (AD). It has shown to have cytoprotective effects in vitro that might be useful in neurodegenerative conditions such as AD .
Reduction of β-amyloid (Aβ) Levels
Experiments with N2a cells, which express a Swedish mutation in the amyloid precursor protein and presenilin 1 genes, showed that “Jay2-22-33” significantly reduced Aβ levels .
Protection Against Aβ Toxicity
“Jay2-22-33” has also been found to protect rat primary cortical neurons from Aβ toxicity .
Use in Caenorhabditis elegans Model
The compound has been used in the nematode Caenorhabditis elegans (C. elegans) as an in vivo model organism to identify potential molecular targets .
Reduction of Aβ Toxicity in C. elegans
In the C. elegans model of Aβ toxicity, “Jay2-22-33” significantly reduced Aβ toxicity by delaying paralysis .
Role in Insulin Signaling Pathway and Nicotinic Acetylcholine Receptors (nAChRs)
The protective effect of “Jay2-22-33” against Aβ toxicity in C. elegans required both the insulin signaling pathway and nicotinic acetylcholine receptors (nAChRs) .
Mécanisme D'action
Target of Action
Jay2-22-33 primarily targets the amyloid-beta (Aβ) peptides . These peptides are crucial in the pathogenesis of Alzheimer’s disease, as their aggregation in the brain is believed to cause the disease .
Mode of Action
Jay2-22-33 interacts with its targets by reducing the levels of Aβ peptides. It has been shown to significantly decrease the amount of Aβ monomers secreted by N2a neuroblastoma cells . This interaction results in a reduction of Aβ toxicity .
Biochemical Pathways
The compound affects the biochemical pathway involving the aggregation of Aβ peptides. By reducing the levels of these peptides, Jay2-22-33 prevents their aggregation, which is a key factor in the progression of Alzheimer’s disease .
Result of Action
The primary result of Jay2-22-33’s action is the reduction of Aβ toxicity. This is achieved by delaying the paralysis caused by the aggregation of Aβ peptides . The compound also improves cognitive performance in a transgenic mouse model of Alzheimer’s disease .
Action Environment
The efficacy and stability of Jay2-22-33 can be influenced by environmental factors. For instance, the compound’s protective effect against Aβ toxicity requires both the insulin signaling pathway and nicotinic acetylcholine receptors (nAChRs) . This suggests that factors affecting these systems could potentially influence the action of Jay2-22-33.
Propriétés
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(5-6-12)8-9-3-2-4-10-7-9/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUOBNHKYQJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271131 | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | |
CAS RN |
121489-14-3 | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121489-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B1672740.png)

![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)
![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B1672744.png)


![(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1672752.png)